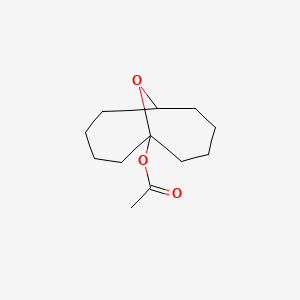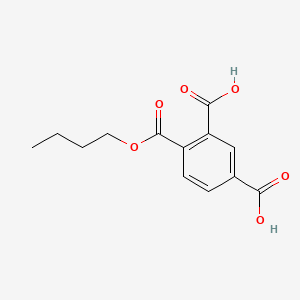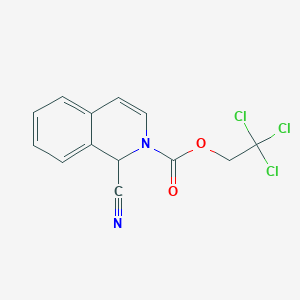
2,2,2-Trichloroethyl 1-cyanoisoquinoline-2(1h)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 148792, also known as 2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the cyano and trichloroethyl groups further adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with trichloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2,2,2-Trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The trichloroethyl group may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethyl 1-cyano-1H-quinoline-2-carboxylate: Similar structure but with a quinoline core instead of isoquinoline.
2,2,2-Trichloroethyl 1-cyano-1H-pyridine-2-carboxylate: Contains a pyridine ring, making it less complex than the isoquinoline derivative.
Uniqueness
2,2,2-Trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate is unique due to its isoquinoline core, which provides additional sites for chemical modification and potential biological activity
属性
CAS 编号 |
17954-24-4 |
|---|---|
分子式 |
C13H9Cl3N2O2 |
分子量 |
331.6 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-13(15,16)8-20-12(19)18-6-5-9-3-1-2-4-10(9)11(18)7-17/h1-6,11H,8H2 |
InChI 键 |
FZSVFVSTZSUQMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)OCC(Cl)(Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


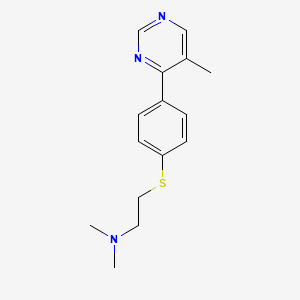
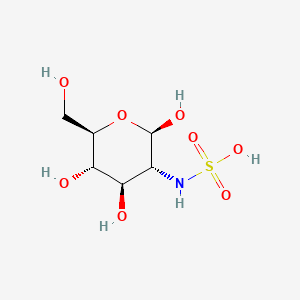
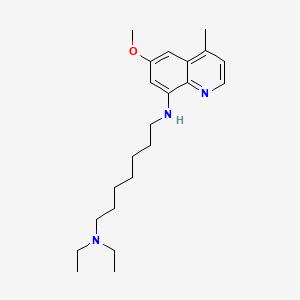
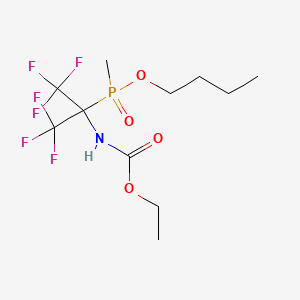
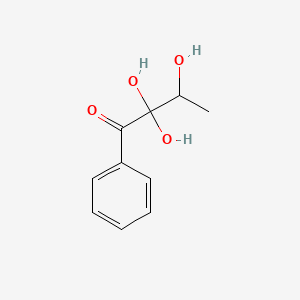
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)

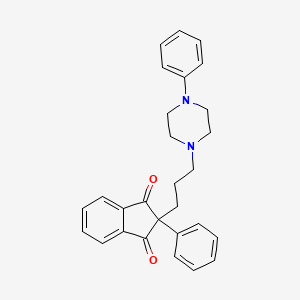
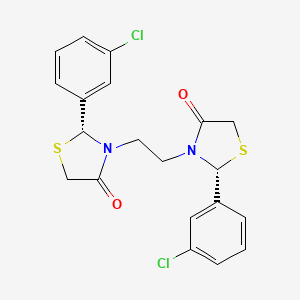

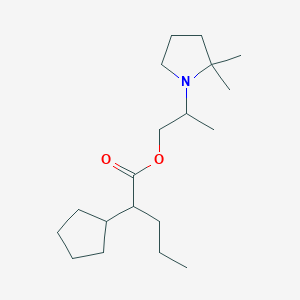
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
